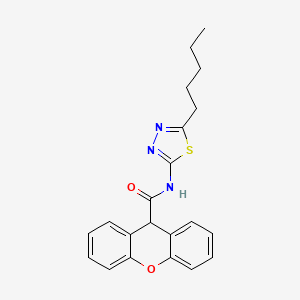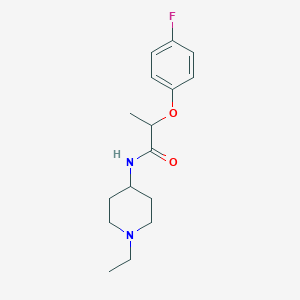![molecular formula C19H26FN3O3 B4614686 8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4614686.png)
8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane involves complex organic reactions aimed at incorporating various functional groups into the spirocyclic framework. For instance, the synthesis of similar compounds such as 8-oxa-2-azaspiro[4.5]decane from commercially available reagents demonstrates the potential for creating biologically active compounds through strategic functionalization (Ogurtsov & Rakitin, 2020).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied through various techniques, including X-ray diffraction, revealing detailed insights into their conformational and crystalline properties. For example, the crystal and molecular structure studies of 1′-Benzyl-8-(4-fluorobenzyl)-8-azaspiro[bicyclo-[3.2.1]octane-3,4′-imidazolidine]-2′,5′-dione showcase the significance of understanding the spatial arrangement for the application in nonlinear optical materials and other chemical applications (Manjunath et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of spirocyclic compounds, including those similar to the compound , is a subject of significant interest. These compounds often undergo reactions that are crucial for their application in synthesizing biologically active molecules or materials with specific properties. For example, the enantioselective microbial reduction of structurally similar compounds demonstrates the versatility of these molecules in undergoing chemical transformations to yield enantiomerically pure products (Patel et al., 2005).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. Studies on similar compounds, like the single crystal growth and characterization of 8-(4'-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), provide valuable information on their potential use in nonlinear optical devices due to their specific physical properties (Kagawa et al., 1994).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and the ability to form complexes with metals or other organic compounds, are essential for understanding the potential applications of these compounds. Research into the synthesis and anticancer activity of derivatives, such as new 1-thia-4-azaspiro[4.5]decane derivatives, highlights the chemical versatility and potential therapeutic applications of these molecules (Flefel et al., 2017).
Scientific Research Applications
Sigma-1 Receptor Ligands for Tumor Imaging
8-{[4-(4-fluorophenyl)-1-piperazinyl]acetyl}-1,4-dioxa-8-azaspiro[4.5]decane derivatives have been evaluated as σ1 receptor ligands. These compounds, particularly those with low lipophilicity, show potential as tumor imaging agents in positron emission tomography (PET) scans. One such compound, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, demonstrates high affinity for σ1 receptors and significant selectivity over σ2 receptors and the vesicular acetylcholine transporter. Its specific binding to σ1 receptors in both in vitro and in vivo settings suggests its utility in imaging human carcinoma and melanoma (Xie et al., 2015).
Alpha 1-Adrenoceptor Antagonist
Research has shown that certain derivatives, like BMY 7378, act as selective antagonists for the alpha 1D-adrenoceptor subtype. BMY 7378, in particular, demonstrates a partial agonistic effect on 5-HT1A receptors and high affinity for rat aorta alpha 1-adrenoceptors. This selectivity and affinity profile provides insights into receptor subtype-specific pharmacological responses and may guide the development of targeted therapeutic agents (Goetz et al., 1995).
Anticonvulsant Activity
A series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives have been synthesized and evaluated for their anticonvulsant properties. These compounds have shown varying degrees of effectiveness in the maximal electroshock seizure (MES) test. This research highlights the potential of these derivatives in developing new anticonvulsant drugs, with certain compounds exhibiting higher protection than standard substances like magnesium valproate (Obniska et al., 2006).
Nonlinear Optical Material Applications
Certain derivatives, such as 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), have been identified as promising materials for nonlinear optical devices. Studies on APDA have focused on material purification, single crystal growth, characterization, and optical properties. APDA demonstrates the ability for second harmonic generation, making it suitable for applications in nonlinear optical devices, particularly in frequency doublers of laser diodes in the blue region (Kagawa et al., 1994).
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O3/c20-16-1-3-17(4-2-16)22-11-9-21(10-12-22)15-18(24)23-7-5-19(6-8-23)25-13-14-26-19/h1-4H,5-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRDARPKUGUFSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=O)CN3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4614626.png)


![2-[(4-methylphenyl)thio]-N-[3-(4-methyl-1-piperazinyl)propyl]acetamide](/img/structure/B4614644.png)
![ethyl 4-[7-(4-nitrobenzylidene)-6-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-3(4H)-yl]benzoate](/img/structure/B4614651.png)
![2-({1-[(3-phenylpropyl)sulfonyl]-4-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4614656.png)
![N-isopropyl-2-({2-[(methylsulfonyl)(phenyl)amino]butanoyl}amino)benzamide](/img/structure/B4614667.png)
![2-{[(4-fluorobenzyl)thio]acetyl}-N-(3-fluorophenyl)hydrazinecarbothioamide](/img/structure/B4614676.png)
![{4-bromo-2-[2-cyano-2-(3,4-dichlorophenyl)vinyl]phenoxy}acetic acid](/img/structure/B4614693.png)

![methyl 5-[(dimethylamino)carbonyl]-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4-methyl-3-thiophenecarboxylate](/img/structure/B4614706.png)
![4-({[(4-ethylphenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4614717.png)

![5-{[(2,4-dimethylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4614724.png)